4-(butyrylamino)-2-chlorobenzoic acid
Description
4-(Butyrylamino)-2-chlorobenzoic acid (IUPAC name: 2-[[2-chloro-5-[(1-oxobutyl)amino]phenyl]amino]carbonyl]benzoic acid; CAS: Not explicitly listed in evidence) is a benzoic acid derivative characterized by a chlorine substituent at position 2 and a butyrylamino group (-NH-CO-C₃H₇) at position 2. This compound is utilized as an intermediate in pharmaceutical synthesis, notably in the production of telmisartan, an angiotensin II receptor antagonist used to treat hypertension . Its molecular formula is C₁₈H₁₇ClN₂O₄, with a molecular weight of 360.80 g/mol .
Properties
IUPAC Name |
4-(butanoylamino)-2-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-2-3-10(14)13-7-4-5-8(11(15)16)9(12)6-7/h4-6H,2-3H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSNBYOJHHYUTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Functional Group Isomers
2-Chlorobenzoic Acid (CAS 118-91-2)
- Properties : Widely studied for biodegradation; Pseudomonas and Burkholderia species degrade it aerobically with 15–73% efficiency .
- Toxicity: Limited repeated-dose toxicity data; primary excretion as a glycine conjugate .
4-Chlorobenzoic Acid (CAS 74-11-3)
- Structure : Chlorine at position 3.
- Comparison : Higher microbial degradation resistance compared to 2-chloro isomer due to steric hindrance .
2-(Butyrylamino)-4-Chlorobenzoic Acid (CAS 777877-45-9)
- Structure: Butyrylamino group at position 2, chlorine at position 4 (positional isomer of the target compound).
- Key Difference : Substituent positions alter electronic effects and binding affinity in biological systems .
2-Amino-4-Chlorobenzoic Acid and 4-Amino-2-Chlorobenzoic Acid
- Structure: Amino (-NH₂) group replaces butyrylamino.
- Activity: Demonstrated anti-biofilm effects against Pseudomonas aeruginosa via quorum sensing inhibition; quantum chemical calculations suggest stronger binding to Covid-19 proteins (PDB: 6LU7) compared to the butyrylamino derivative .
Halogen-Substituted Analogs
2-Fluorobenzoic Acid (CAS 385-00-2)
- Structure : Fluorine replaces chlorine at position 2.
- Properties : Higher electronegativity increases acidity (pKa ~2.5 vs. ~2.8 for 2-chloro isomer) .
2-Bromo- and 2-Iodobenzoic Acids
Acylated Derivatives
5-(Acetylamino)-2-Chlorobenzoic Acid (CAS 719282-11-8)
- Structure: Acetylamino (-NH-CO-CH₃) at position 5.
- Comparison: Shorter acyl chain reduces lipophilicity (logP ~1.8) compared to the butyrylamino derivative (estimated logP ~3.2) .
4-(FMOC-Amino)-2-Chlorobenzoic Acid (CAS 186320-13-8)
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(butyrylamino)-2-chlorobenzoic acid, and how can regioselectivity be controlled?
- Methodology : Start with 2-chlorobenzoic acid derivatives as precursors. React 4-amino-2-chlorobenzoic acid with butyryl chloride in the presence of a base (e.g., triethylamine) to acylate the amino group. Use inert solvents like dichloromethane or THF under anhydrous conditions. Monitor reaction progress via TLC or HPLC to ensure regioselective amidation at the 4-position .
- Key Considerations : Control reaction temperature (0–25°C) to minimize side reactions. Purify via recrystallization using ethanol/water mixtures .
Q. How can X-ray crystallography (XRD) validate the molecular structure of this compound?
- Methodology : Grow single crystals using slow evaporation in polar solvents (e.g., DMSO). Collect diffraction data on a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Refine structures using SHELX software.
- Example Data : Monoclinic system (space group P21), unit cell parameters a = 3.96 Å, b = 22.67 Å, c = 8.03 Å, β = 104.26°, Z = 4. Confirm hydrogen bonding between the carboxylic acid and amide groups .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodology : Test solubility in water, ethanol, DMSO, and chloroform using UV-Vis spectroscopy. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks).
- Findings : Insoluble in water but soluble in polar aprotic solvents (e.g., DMF). Stable in acidic conditions (pH 3–5) but degrades in alkaline media (pH > 8) due to hydrolysis of the amide bond .
Advanced Research Questions
Q. How can protein-templated reactions enhance the pharmacological activity of this compound derivatives?
- Methodology : Use fragment-based drug design (FBDD) to screen derivatives against target proteins (e.g., kinases). Synthesize analogs via substitution of the butyryl group with tert-butylamino or chloro-methylphenyl groups. Validate binding via SPR or ITC.
- Case Study : A derivative (C31H32Cl2N4O4) showed 22% yield in templated synthesis and sub-µM affinity for kinase targets .
Q. How should researchers address contradictions in reported synthesis yields of this compound analogs?
- Methodology : Replicate protocols with strict control of moisture, stoichiometry, and catalyst loadings. Compare yields using HPLC-MS purity assays. For low-yield reactions (e.g., 22% ), optimize by replacing triethylamine with DMAP or using microwave-assisted synthesis .
- Troubleshooting : Low yields may stem from steric hindrance at the 4-position or competing side reactions (e.g., hydrolysis). Use protecting groups (Fmoc) for the amino group during synthesis .
Q. What strategies are effective for designing this compound analogs with improved bioactivity?
- Methodology : Perform SAR studies by modifying substituents on the benzoic acid core. Introduce electron-withdrawing groups (e.g., nitro, sulfonyl) at the 2-position to enhance metabolic stability. Test in vitro cytotoxicity and pharmacokinetics.
- Example : Derivatives with 4-acetylphenyl or dimethylcarbamoyl groups showed enhanced binding to COX-2 and antitumor activity in cell assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
